6-(4-Isopropoxyphenyl)pyrimidin-4-ol
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Overview
Description
6-(4-Isopropoxyphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an isopropoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropoxyphenyl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the reaction of 4-isopropoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include:
Reagents: 4-isopropoxybenzaldehyde, guanidine, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
6-(4-Isopropoxyphenyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or pathways.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Isopropoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit autophagy by activating the Akt pathway, which in turn affects various cellular processes . The compound’s effects on molecular targets such as mammalian target of rapamycin (mTOR) and p70S6 kinase (S6K) have been studied in different cell types .
Comparison with Similar Compounds
Similar Compounds
4-(6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline: A compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidin-4-ol derivatives: Compounds with similar core structures but varying substituents that impart different properties.
Uniqueness
6-(4-Isopropoxyphenyl)pyrimidin-4-ol is unique due to its specific isopropoxyphenyl substitution, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)17-11-5-3-10(4-6-11)12-7-13(16)15-8-14-12/h3-9H,1-2H3,(H,14,15,16) |
InChI Key |
FDYWOZCPYDXRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
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